3-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a thioether linkage, a bis(thiazole) group, and a propanamide group . These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group . Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of the methoxyphenyl, thioether, bis(thiazole), and propanamide groups would contribute to its three-dimensional structure and potentially its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the methoxyphenyl group could contribute to its lipophilicity, while the propanamide group could participate in hydrogen bonding .Scientific Research Applications
Antioxidant and Anticancer Activity
Research has indicated that derivatives of 3-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)propanamide exhibit significant antioxidant and anticancer activities. For example, certain derivatives were found to have antioxidant activity approximately 1.4 times higher than ascorbic acid. Additionally, these compounds demonstrated notable cytotoxicity against human glioblastoma and breast cancer cell lines, highlighting their potential as anticancer agents (Tumosienė et al., 2020).
Antimicrobial Activity
Novel derivatives of 3-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)propanamide have shown promising results in antimicrobial applications. Some compounds in this category displayed significant antibacterial and antifungal activities, rivaling standard antimicrobial agents like Ampicilline and Flucanazole. This suggests their potential utility in developing new antimicrobial therapies (Helal et al., 2013).
Antithrombotic Activity
Thiazole derivatives, closely related to the chemical structure , have been studied for their antithrombotic properties. These compounds inhibited platelet aggregation more effectively than some existing antithrombotic agents, making them potential candidates for the development of safer antithrombotic drugs (Nishizawa et al., 1982).
CNS Penetrability
Compounds structurally similar to 3-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)propanamide, specifically targeting serotonin receptors, have been shown to effectively penetrate the blood-brain barrier. This indicates potential applications in central nervous system therapies (Rosen et al., 1990).
Photodynamic Therapy
Some derivatives exhibit properties beneficial for photodynamic therapy applications, particularly in cancer treatment. These compounds demonstrate good fluorescence properties and high singlet oxygen quantum yield, essential for effective photodynamic therapy (Pişkin et al., 2020).
Antitumor Properties
Certain derivatives have been synthesized and evaluated for their antitumor properties, particularly against hepatocellular carcinoma and breast carcinoma cell lines. These compounds exhibit cytotoxicity against cancer cells, suggesting their potential use in chemotherapy (Gomha et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S3/c1-11-20-17-15(26-11)8-7-14-18(17)27-19(21-14)22-16(23)9-10-25-13-5-3-12(24-2)4-6-13/h3-8H,9-10H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFSJUCFWHDOBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CCSC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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